An In-Depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate
An In-Depth Technical Guide to Methyl 4-amino-2,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2,5-dimethylbenzoate is a substituted aromatic amine and a derivative of para-aminobenzoic acid (PABA). Its unique substitution pattern on the benzene ring imparts specific chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery and development. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related compounds and predictive models to offer a robust technical resource for laboratory professionals.
Core Chemical and Physical Properties
Methyl 4-amino-2,5-dimethylbenzoate, identified by the CAS number 21339-74-2, possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a benzene ring substituted with an amino group, a methyl ester, and two methyl groups at positions 2 and 5.
dot graph { layout=neato; node [shape=plaintext]; struct [label=<
]; } Caption: Chemical structure and basic properties of Methyl 4-amino-2,5-dimethylbenzoate.
Table 1: Physicochemical Properties of Methyl 4-amino-2,5-dimethylbenzoate and Related Isomers
| Property | Methyl 4-amino-2,5-dimethylbenzoate | Methyl 4-amino-3,5-dimethylbenzoate | Methyl 4-amino-2-methylbenzoate |
| Melting Point (°C) | Data not available | 72-75[3] | Data not available |
| Boiling Point (°C) | Data not available | 282[3] | Data not available |
| LogP (Predicted) | 1.8[4] | 2.17 (Predicted)[3] | 2.1[2] |
| Topological Polar Surface Area (Ų) | 52.32[5] | 52.32 (Predicted) | 52.32[2] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether (inferred)[3] | Soluble in alcohol and ether, slightly soluble in water[3] | Data not available |
Note: Experimental data for Methyl 4-amino-2,5-dimethylbenzoate is limited. Data for related isomers are provided for comparative purposes.
The predicted lipophilicity (LogP) of 1.8 suggests that Methyl 4-amino-2,5-dimethylbenzoate has moderate solubility in nonpolar solvents and limited solubility in water.[4] The topological polar surface area (TPSA) of 52.32 Ų is indicative of a molecule that may have good oral bioavailability.[5]
Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 2,5-dimethylaniline:
-
Carboxylation of 2,5-dimethylaniline: This step is the most challenging and may require specific regioselective methods. A potential route is the Kolbe-Schmitt reaction or related carboxylation methods, though these can be low-yielding and produce isomeric mixtures. A more controlled approach would involve the protection of the amino group, followed by ortho-lithiation and subsequent carboxylation.
-
Fischer Esterification of 4-amino-2,5-dimethylbenzoic acid: The resulting carboxylic acid can then be esterified using methanol in the presence of an acid catalyst.[6][7]
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the esterification of an aminobenzoic acid and can be adapted for 4-amino-2,5-dimethylbenzoic acid.[6][8]
Materials:
-
4-amino-2,5-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-amino-2,5-dimethylbenzoic acid (1 equivalent) and a 10-20 fold molar excess of anhydrous methanol. The methanol acts as both the reactant and the solvent.
-
With gentle stirring, slowly add concentrated sulfuric acid (0.2-0.5 equivalents) to the mixture. The addition is exothermic and may cause the formation of a precipitate (the ammonium salt of the starting material), which will redissolve upon heating.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-amino-2,5-dimethylbenzoate.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[6]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst.
-
Brine Wash: This step helps to remove any remaining water from the organic layer.
Spectroscopic Characterization (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak is highly dependent on the solvent and concentration.
-
Methyl Ester Protons: A sharp singlet for the -OCH₃ group will appear around δ 3.7-3.9 ppm.
-
Aromatic Methyl Protons: Two distinct singlets for the two methyl groups on the benzene ring are expected in the region of δ 2.1-2.4 ppm.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift (more shielded) and the carbon attached to the ester group at a higher chemical shift (more deshielded).
-
Methyl Ester Carbon: The -OCH₃ carbon will appear around δ 51-53 ppm.
-
Aromatic Methyl Carbons: Two signals for the methyl carbons on the ring will be observed in the range of δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4-amino-2,5-dimethylbenzoate is expected to show characteristic absorption bands for its functional groups:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[9]
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching: Bands in the 1100-1300 cm⁻¹ region for the C-O bond of the ester.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 179. Key fragmentation patterns for aminobenzoate esters often involve the loss of the alkoxy group from the ester and subsequent fragmentation of the aromatic ring.[1][10]
Applications in Drug Development and Medicinal Chemistry
While specific applications of Methyl 4-amino-2,5-dimethylbenzoate in drug development are not extensively documented, the 2,5-dimethylaniline scaffold is a known constituent in various biologically active molecules, particularly in the synthesis of dyes and as a pharmaceutical intermediate.[11] The presence of multiple functional groups—an amino group that can be acylated or diazotized, a methyl ester that can be hydrolyzed or aminated, and an aromatic ring amenable to further substitution—makes it a versatile building block.
Potential as a Scaffold for Bioactive Molecules
The 2,5-disubstituted aniline moiety has been explored in the development of antimicrobial agents.[12] The substitution pattern on the aniline ring is crucial in determining the toxic and biological effects of these compounds.[13] The electron-donating methyl groups in Methyl 4-amino-2,5-dimethylbenzoate are expected to increase the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets.
Isosteric Replacement of Anilines in Drug Design
Anilines are common in drug candidates but can sometimes lead to metabolic instability and the formation of reactive metabolites.[14] The strategic replacement of an aniline moiety with a bioisostere is a common practice in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[15] Substituted anilines like Methyl 4-amino-2,5-dimethylbenzoate can be valuable tools in structure-activity relationship (SAR) studies to probe the effects of substitution on target binding and metabolic stability.
Safety and Handling
Based on information for related compounds, Methyl 4-amino-2,5-dimethylbenzoate should be handled with care in a well-ventilated laboratory or fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 4-amino-2,5-dimethylbenzoate is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by synthesizing available data, proposing a robust synthesis protocol, and outlining its potential applications in drug discovery. As a versatile building block, further exploration of the reactivity and biological activity of this compound and its derivatives is warranted.
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Caption: Synthesis of Methyl 2,5-dimethyl-4-nitrobenzoate from 2,5-dimethyl-4-nitrobenzoic acid.
Caption: Reduction of Methyl 2,5-dimethyl-4-nitrobenzoate to Methyl 4-amino-2,5-dimethylbenzoate.